Propoxyphene, (R,R)-
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Overview
Description
Propoxyphene, (R,R)-: is a synthetic opioid analgesic that was widely used for the treatment of mild to moderate pain. It is an enantiomer of propoxyphene, which means it has a specific three-dimensional arrangement of atoms that distinguishes it from its mirror image. Propoxyphene was introduced into the medical field in the 1950s and was commonly prescribed in combination with other analgesics such as acetaminophen or aspirin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propoxyphene is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of benzyl cyanide with dimethylamine to form a nitrile intermediate. This intermediate is then subjected to a Grignard reaction with phenylmagnesium bromide, followed by hydrolysis to yield the corresponding carboxylic acid. The final step involves esterification with propionic anhydride to produce propoxyphene .
Industrial Production Methods: Industrial production of propoxyphene follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced purification techniques, including crystallization and chromatography, are employed to isolate and purify propoxyphene .
Chemical Reactions Analysis
Types of Reactions: Propoxyphene undergoes various chemical reactions, including:
Oxidation: Propoxyphene can be oxidized to form norpropoxyphene, a major metabolite.
Reduction: Reduction reactions can convert propoxyphene to its corresponding alcohol.
Substitution: Propoxyphene can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Norpropoxyphene
Reduction: Corresponding alcohol derivative
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Propoxyphene is used as a reference compound in analytical chemistry for the development and validation of analytical methods, including chromatography and mass spectrometry .
Biology: In biological research, propoxyphene is studied for its effects on cellular processes and its interaction with opioid receptors .
Medicine: Propoxyphene has been extensively studied for its analgesic properties and its use in pain management. due to safety concerns, its use has been restricted in many countries .
Industry: In the pharmaceutical industry, propoxyphene serves as a model compound for the development of new analgesics with improved safety profiles .
Mechanism of Action
Propoxyphene acts as a weak agonist at opioid receptors, primarily the OP3 receptors, within the central nervous system. These receptors are coupled with G-protein receptors that modulate synaptic transmission. By binding to these receptors, propoxyphene decreases the perception of pain stimuli. Additionally, it exhibits antitussive (cough suppressant) and local anesthetic effects .
Comparison with Similar Compounds
Tramadol: Another synthetic opioid used for pain relief.
Gabapentin: An anticonvulsant with pain-relieving effects, used for neuropathic pain.
Diphenoxylate: An opioid used primarily for its antidiarrheal properties.
Uniqueness: Propoxyphene is unique in its specific enantiomeric form, which contributes to its distinct pharmacological profile. Unlike some other opioids, propoxyphene has a relatively low potential for abuse but has been associated with significant cardiotoxicity, leading to its withdrawal from many markets .
Properties
CAS No. |
745736-89-4 |
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Molecular Formula |
C22H29NO2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate |
InChI |
InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/t18-,22-/m1/s1 |
InChI Key |
XLMALTXPSGQGBX-XMSQKQJNSA-N |
Isomeric SMILES |
CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C |
Origin of Product |
United States |
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